(E)-2-cyano-3-(1H-indol-3-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide
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Overview
Description
(E)-2-cyano-3-(1H-indol-3-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide is an organic compound that features a cyano group, an indole moiety, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide typically involves the following steps:
Formation of the Acrylamide Backbone: This can be achieved through a Knoevenagel condensation reaction between an indole-3-carbaldehyde and a cyanoacetamide in the presence of a base such as piperidine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable trifluoromethylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(1H-indol-3-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Substituted indole derivatives.
Scientific Research Applications
(E)-2-cyano-3-(1H-indol-3-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer and neurological disorders.
Material Science: Its unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological processes involving indole derivatives.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(1H-indol-3-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide: Lacks the trifluoromethyl group, which may affect its biological activity and chemical reactivity.
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide: Contains a methoxy group instead of a trifluoromethyl group, which can influence its electronic properties.
Uniqueness
The presence of the trifluoromethyl group in (E)-2-cyano-3-(1H-indol-3-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide imparts unique electronic and steric properties, making it distinct from other similar compounds. This can result in different biological activities and chemical reactivities, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-2-cyano-3-(1H-indol-3-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O/c20-19(21,22)14-4-3-5-15(9-14)25-18(26)12(10-23)8-13-11-24-17-7-2-1-6-16(13)17/h1-9,11,24H,(H,25,26)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXXOLSXZCTMGE-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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